![molecular formula C17H13ClN2O3 B2564863 (2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327169-61-8](/img/structure/B2564863.png)
(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a chemical compound with a complex structure. It belongs to the class of chromene derivatives and exhibits interesting pharmacological properties. The compound’s name provides insights into its molecular composition: the 2Z configuration indicates the geometry of the double bond, the (2-chlorophenyl)imino group signifies the presence of a chlorophenyl moiety, and the 8-methoxy-2H-chromene-3-carboxamide portion describes the fused chromene ring system with a methoxy group and a carboxamide substituent.
Synthesis Analysis
The synthesis of this compound involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have explored various synthetic routes, optimizing yields and purity. Key intermediates and reagents play crucial roles in achieving the desired product. Further studies are needed to refine and streamline the synthesis process.
Molecular Structure Analysis
The molecular structure of (2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide reveals its intricate arrangement of atoms. The chromene ring system, the chlorophenyl group, and the methoxy substituent contribute to its overall shape and electronic properties. X-ray crystallography and spectroscopic techniques (such as NMR and IR) have been employed to elucidate the precise geometry and bond angles.
Chemical Reactions Analysis
This compound participates in various chemical reactions, including hydrolysis, oxidation, and substitution. Its reactivity depends on the functional groups present. Investigating its behavior under different conditions provides insights into potential applications and transformations.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Investigate the compound’s melting point to assess its stability and purity.
- Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).
- Color and Odor : Note any distinctive color or odor.
- Chemical Properties :
- Acid-Base Behavior : Assess its acidity or basicity.
- Stability : Investigate its stability under different conditions (e.g., pH, temperature).
- Reactivity : Explore its reactivity with common reagents.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers and users should follow safety guidelines when working with this compound.
- Environmental Impact : Assess its environmental persistence and potential harm.
Zukünftige Richtungen
- Biological Evaluation : Investigate its pharmacological activities (e.g., anticancer, antimicrobial, anti-inflammatory).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.
- Formulation Studies : Develop suitable formulations for administration (e.g., oral, injectable).
- Clinical Trials : If promising, move toward clinical trials to assess efficacy and safety in humans.
: Source
: Source
: Source
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-14-8-4-5-10-9-11(16(19)21)17(23-15(10)14)20-13-7-3-2-6-12(13)18/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPNWVQRIGKMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

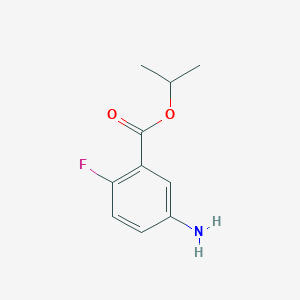
![7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2564781.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564783.png)
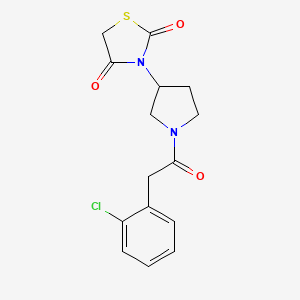
![N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2564789.png)
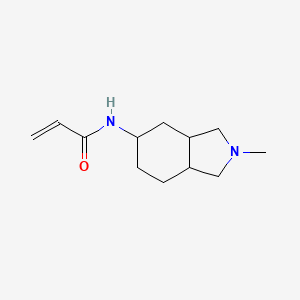
![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)
![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)
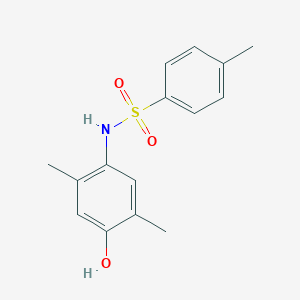
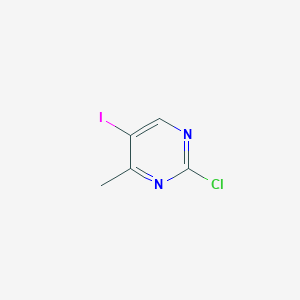
![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2564799.png)
![1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2564801.png)
![4-Ethyl-5-fluoro-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2564802.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]methanesulfonamide](/img/structure/B2564803.png)